molecular formula C22H25N3O3 B6056737 (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one

(5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one

Cat. No.: B6056737
M. Wt: 379.5 g/mol
InChI Key: AKVLZRVSCHNKPD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its structure features a pyrrolidin-2-one core, which is a common motif in many biologically active compounds, linked to a benzyl group and a substituted oxazole ring. The presence of multiple functional groups in this compound allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can be achieved through a multi-step synthetic route. One possible method involves the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized from a suitable starting material such as L-proline. The proline is first protected with a suitable protecting group, followed by cyclization to form the pyrrolidin-2-one ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized separately from a suitable precursor such as 2-amino-5-methylfuran. The furan derivative is reacted with an appropriate aldehyde and an acid catalyst to form the oxazole ring.

    Coupling of the Oxazole and Pyrrolidin-2-one Units: The oxazole ring is then coupled to the pyrrolidin-2-one core through a condensation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Deprotection and Purification: The final compound is obtained by deprotecting any protecting groups used in the synthesis and purifying the product through techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan and oxazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), acetic acid, and dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol, and tetrahydrofuran (THF).

    Substitution: Benzyl bromide, sodium hydride, potassium carbonate, and dimethylformamide (DMF).

    Condensation: Aldehydes, ketones, acid catalysts, and solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and oxazole rings.

    Reduction: Alcohol derivatives of the pyrrolidin-2-one core.

    Substitution: Substituted benzyl derivatives.

    Condensation: Imines or enamines formed from the reaction with aldehydes or ketones.

Scientific Research Applications

Chemistry

In chemistry, (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the pyrrolidin-2-one core, benzyl group, and oxazole ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions, and it could be developed into a pharmaceutical agent.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: The compound may interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one: This compound is unique due to its specific combination of functional groups and structural features.

    (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one: Similar structure but with a thiazole ring instead of an oxazole ring.

    (5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-imidazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrrolidin-2-one core, benzyl group, and oxazole ring. This combination of functional groups and structural features provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5S)-5-[[benzyl-[[5-methyl-2-(5-methylfuran-2-yl)-1,3-oxazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15-8-10-20(27-15)22-24-19(16(2)28-22)14-25(12-17-6-4-3-5-7-17)13-18-9-11-21(26)23-18/h3-8,10,18H,9,11-14H2,1-2H3,(H,23,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVLZRVSCHNKPD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C(O2)C)CN(CC3CCC(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=NC(=C(O2)C)CN(C[C@@H]3CCC(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.